molecular formula C18H20N4O3 B4077981 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine

1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine

Cat. No. B4077981
M. Wt: 340.4 g/mol
InChI Key: QKLSKNXLPJGLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. NPP belongs to the class of piperazine derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic system. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to bind to the 5-HT1A receptor and inhibit the reuptake of serotonin, resulting in increased levels of serotonin in the brain. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential therapeutic effects. However, there are also some limitations to its use. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not widely available, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in humans and to investigate its potential use in other fields, such as veterinary medicine.
Conclusion:
In conclusion, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of potential therapeutic effects and has been investigated for its applications in various fields. Further research is needed to determine its safety and efficacy in humans and to investigate its potential use in other fields.

Scientific Research Applications

1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated as a potential therapeutic agent for the treatment of anxiety and depression. In oncology, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular medicine, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated for its potential to reduce blood pressure and improve cardiac function.

properties

IUPAC Name

2-(4-nitrophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-14(15-5-7-16(8-6-15)22(24)25)18(23)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSKNXLPJGLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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